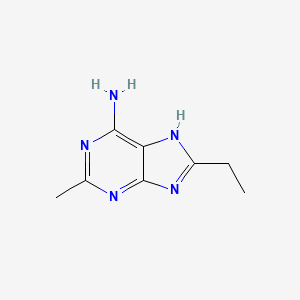
8-Ethyl-2-methyl-1H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-2-methyl-1H-purin-6-amine is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of nucleic acids, such as DNA and RNA. This compound, specifically, is a modified purine with ethyl and methyl groups attached to its structure, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, followed by methylation at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions: 8-Ethyl-2-methyl-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
科学的研究の応用
8-Ethyl-2-methyl-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 8-Ethyl-2-methyl-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups may influence its binding affinity and specificity. In biochemical pathways, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
- 6-Amino-1-methylpurine
- 1H-Purin-6-amine, 1-methyl-
- Adenine, 1-methyl-
Comparison: 8-Ethyl-2-methyl-1H-purin-6-amine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical and biological properties compared to other purine derivatives. These modifications can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C8H11N5 |
|---|---|
分子量 |
177.21 g/mol |
IUPAC名 |
8-ethyl-2-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-5-12-6-7(9)10-4(2)11-8(6)13-5/h3H2,1-2H3,(H3,9,10,11,12,13) |
InChIキー |
SKZWHOAYRGYJLU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=NC(=NC(=C2N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

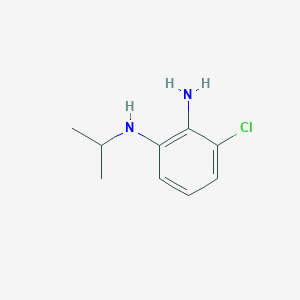
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)

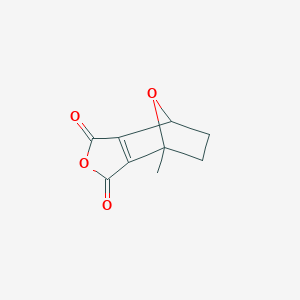

![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
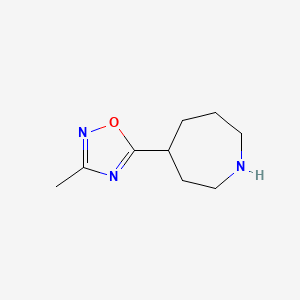

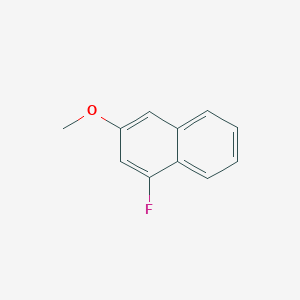
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
